molecular formula C12H19N3O2S B11171622 N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide

N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide

Cat. No.: B11171622
M. Wt: 269.37 g/mol
InChI Key: INUDSSMWLDNBHB-UHFFFAOYSA-N
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Description

N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]OXOLANE-2-CARBOXAMIDE is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]OXOLANE-2-CARBOXAMIDE typically involves the formation of the thiadiazole ring followed by the introduction of the oxolane-2-carboxamide moiety. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by further functionalization to introduce the pentan-3-yl group and the oxolane-2-carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]OXOLANE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxolane ring or the thiadiazole ring, leading to different reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive agent, with studies indicating its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism by which N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]OXOLANE-2-CARBOXAMIDE exerts its effects involves interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Nitrophenyl)-1,3,4-thiadiazole-2-amine: Another thiadiazole derivative with notable bioactivity.

    1,3,4-Thiadiazole-2-thiol: Known for its antimicrobial properties.

    1,3,4-Thiadiazole-5-carboxylic acid: Used in the synthesis of various pharmaceuticals.

Uniqueness

N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]OXOLANE-2-CARBOXAMIDE stands out due to its unique combination of the thiadiazole ring and the oxolane-2-carboxamide moiety, which imparts distinct chemical and biological properties. Its specific structure allows for versatile applications and potential for further functionalization.

Properties

Molecular Formula

C12H19N3O2S

Molecular Weight

269.37 g/mol

IUPAC Name

N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide

InChI

InChI=1S/C12H19N3O2S/c1-3-8(4-2)11-14-15-12(18-11)13-10(16)9-6-5-7-17-9/h8-9H,3-7H2,1-2H3,(H,13,15,16)

InChI Key

INUDSSMWLDNBHB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)C2CCCO2

solubility

32.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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